6,8-Dihydroxycuomarin
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Overview
Description
6,8-Dihydroxycoumarin, also known as esculetin, is a naturally occurring coumarin derivative. It is characterized by the presence of hydroxyl groups at the 6th and 8th positions of the coumarin ring. This compound is found in various plants and has been studied for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dihydroxycoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be used as a starting material, reacting with ethyl acetoacetate under acidic conditions to yield 6,8-dihydroxycoumarin .
Industrial Production Methods: Industrial production of 6,8-dihydroxycoumarin typically involves optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydrocoumarins.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
6,8-Dihydroxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-dihydroxycoumarin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as tyrosinase and lipoxygenase, which are involved in melanin synthesis and inflammatory processes, respectively.
Signal Transduction Modulation: It affects signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
6,8-Dihydroxycoumarin can be compared with other coumarin derivatives:
Aesculetin (6,7-dihydroxycoumarin): Similar antioxidant properties but differs in the position of hydroxyl groups.
Scopoletin (6-methoxy-7-hydroxycoumarin): Known for its anti-inflammatory and antimicrobial activities.
Umbelliferone (7-hydroxycoumarin): Exhibits strong fluorescence and is used in various biochemical assays.
The unique positioning of hydroxyl groups in 6,8-dihydroxycoumarin contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6O4 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
6,8-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O4/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4,10-11H |
InChI Key |
PDPMKNTXNMBIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)O)O |
Origin of Product |
United States |
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